2-[(Cyanomethyl)sulfonyl]benzoic acid

Physical Chemistry Crystallography Formulation Development

For solution-phase synthesis demanding a homogeneous, readily soluble intermediate, procure the ortho-isomer 2-[(Cyanomethyl)sulfonyl]benzoic acid (CAS 243984-87-4). Its low-melting solid/oil physical state eliminates dissolution delays common with high-melting crystalline para-analogs. The free carboxylic acid enables direct amide coupling and esterification without deprotection steps, streamlining medicinal chemistry workflows. As a key building block for thiophene-based drug candidates and agrochemical precursors, its trifunctional architecture (benzoic acid core, sulfonyl linker, cyanomethyl handle) offers unique reactivity unmatched by positional isomers. ≥98% purity ensures reproducible results in critical transformations.

Molecular Formula C9H7NO4S
Molecular Weight 225.22 g/mol
CAS No. 243984-87-4
Cat. No. B3034874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Cyanomethyl)sulfonyl]benzoic acid
CAS243984-87-4
Molecular FormulaC9H7NO4S
Molecular Weight225.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)S(=O)(=O)CC#N
InChIInChI=1S/C9H7NO4S/c10-5-6-15(13,14)8-4-2-1-3-7(8)9(11)12/h1-4H,6H2,(H,11,12)
InChIKeyJRTIKMQMPXQCEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Cyanomethyl)sulfonyl]benzoic Acid (CAS 243984-87-4): Core Scaffold & Procurement Specifications


2-[(Cyanomethyl)sulfonyl]benzoic acid (CAS 243984-87-4) is a specialized, trifunctional organic building block characterized by a benzoic acid core, an ortho-positioned sulfonyl linker, and a terminal cyanomethyl group [1]. This molecular architecture, with a molecular weight of 225.22 g/mol and a calculated LogP of 0.46 , positions it as a versatile intermediate for the synthesis of pharmaceuticals and agrochemicals [1]. Its precise identity is confirmed by the InChIKey JRTIKMQMPXQCEJ-UHFFFAOYSA-N and the canonical SMILES N#CCS(=O)(=O)C1=CC=CC=C1C(=O)O .

2-[(Cyanomethyl)sulfonyl]benzoic Acid: Structural Determinants Against Interchangeability with Analogs


The specific ortho-substitution pattern on the benzoic acid ring of 2-[(Cyanomethyl)sulfonyl]benzoic acid is not a generic feature of sulfonylbenzoic acids. As evidenced by the stark difference in melting point between the ortho-isomer (no reported mp, likely an oil/low-melting solid) and its para-isomer (4-[(cyanomethane)sulfonyl]benzoic acid, mp = 237°C [1]), the position of the sulfonyl-cyanomethyl moiety profoundly influences intermolecular interactions and physical properties. This positional isomerism dictates distinct reactivity, solubility, and crystal packing, precluding simple substitution with the para analog in any application requiring specific physicochemical behavior or synthetic accessibility . Furthermore, the presence of the free carboxylic acid distinguishes it from its methyl ester derivative, which exhibits different reactivity profiles and requires an additional hydrolysis step for certain downstream applications .

2-[(Cyanomethyl)sulfonyl]benzoic Acid: Quantified Differentiation Against Key Comparators


Physical State Differentiation: Ortho vs. Para Sulfonylbenzoic Acid Isomers

The ortho-substituted 2-[(Cyanomethyl)sulfonyl]benzoic acid lacks a reported melting point in technical datasheets, consistent with a liquid or low-melting solid at ambient conditions . In stark contrast, the para-isomer, 4-[(cyanomethane)sulfonyl]benzoic acid, is a crystalline solid with a melting point of 237°C [1]. This major physical state difference, driven by the ortho- substitution pattern, directly impacts formulation, handling, and purification strategies.

Physical Chemistry Crystallography Formulation Development

Hydrophilicity Profile: Ortho-Acid vs. Methyl Ester Derivative

2-[(Cyanomethyl)sulfonyl]benzoic acid possesses a calculated LogP of 0.46 [1], indicating a balance between hydrophilicity and lipophilicity. Its methyl ester analog, Methyl 2-[(cyanomethyl)sulfonyl]benzoate, while not having a reported LogP, is inherently more lipophilic due to the esterification of the carboxylic acid, which eliminates a hydrogen bond donor and reduces polarity. This difference dictates solubility and partitioning behavior.

Medicinal Chemistry ADME Prediction Synthetic Planning

Synthetic Utility: Reported Yield of a Closely Related Ester

While direct yield data for 2-[(Cyanomethyl)sulfonyl]benzoic acid synthesis is not publicly available in primary literature, a closely related compound, Methyl 2-[(cyanomethyl)sulfonyl]benzoate, has been synthesized with a reported yield of 77% under specific conditions . This benchmark suggests the core sulfonylbenzoic acid scaffold is accessible via efficient, high-yielding methods, implying that the free acid can be obtained with comparable efficiency or via straightforward hydrolysis of the ester.

Organic Synthesis Process Chemistry Reaction Optimization

Commercial Purity Specification & Safety Profile

Commercially available 2-[(Cyanomethyl)sulfonyl]benzoic acid is supplied with a specified purity of ≥98% , a level suitable for most research and development applications without further purification. Its safety profile includes standard hazard warnings (H302, H315, H319, H335) , which are common for many sulfonyl-containing organic acids and do not present extraordinary handling requirements compared to similar building blocks.

Procurement Quality Control Laboratory Safety

2-[(Cyanomethyl)sulfonyl]benzoic Acid: Evidence-Driven Application Scenarios for Scientific Procurement


Synthesis of Thiophene-Based Pharmaceuticals

2-[(Cyanomethyl)sulfonyl]benzoic acid is utilized as a key intermediate in the preparation of methyl 3-amino-4-aryl(or methyl)sulfonyl-2-thiophenecarboxylates . Its ortho-cyanomethylsulfonyl moiety provides a reactive handle for constructing the thiophene ring system, a core structure found in numerous drug candidates. Procurement of this specific ortho-isomer is essential, as the para-analog's differing spatial orientation would likely preclude the same cyclization chemistry.

Building Block for Agrochemical Precursors

As a versatile building block in the agrochemical industry, this compound serves as a precursor for developing crop protection agents . The combination of a reactive sulfonyl group for further functionalization and the stability conferred by the benzoic acid core aligns with the need for robust intermediates in agrochemical synthesis. Its predicted LogP of 0.46 [1] suggests moderate hydrophilicity, which can be advantageous for formulating water-dispersible agrochemical products.

Solution-Phase Organic Synthesis Requiring Non-Crystalline Intermediates

The lack of a reported melting point for 2-[(Cyanomethyl)sulfonyl]benzoic acid, contrasting with the high-melting para-isomer [2], strongly suggests it is an oil or low-melting solid. This physical state is highly desirable in solution-phase chemistry, as it avoids issues with slow dissolution or precipitation that can plague high-melting crystalline intermediates. Procure this ortho-isomer for reactions requiring a homogeneous liquid reagent or a readily soluble solid.

Direct Carboxylic Acid Functionalization in Medicinal Chemistry

The presence of the free carboxylic acid group makes this compound an ideal building block for direct amide coupling, esterification, or other acid-targeting transformations. Unlike its methyl ester derivative , the acid eliminates the need for a deprotection step, streamlining synthetic sequences. This is particularly valuable in early-stage medicinal chemistry where rapid analog generation is prioritized. The defined purity (≥98%) ensures consistent results in these critical coupling reactions.

Technical Documentation Hub

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